2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one features a 1H-indole core substituted at the 1-position with a 4-bromobenzyl group. A thioether (sulfanyl) linkage at the 3-position connects to an ethanone moiety, which is further functionalized with a piperidine ring. This structure combines aromatic, sulfur-containing, and heterocyclic motifs, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIGAOVFQQOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where bromobenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the indole moiety with the bromophenyl group and the piperidine ring through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Aromatics: Products of nucleophilic aromatic substitution.
Scientific Research Applications
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Structural Variations
a) Indole Substitutions
- The target compound’s 4-bromobenzyl group at the indole 1-position contrasts with benzyl () and chlorobenzyl groups (). Halogenated aryl groups (e.g., bromo, chloro) enhance lipophilicity and may influence receptor binding .
- AM630 () lacks a sulfanyl group but includes a morpholinylethyl chain, demonstrating how indole alkylation impacts pharmacokinetics .
b) Sulfur Oxidation State
- The sulfanyl (thioether) group in the target compound and ’s analog differs from the sulfonyl group in ’s compound.
c) Heterocyclic Moieties
- Piperidine (6-membered ring) in the target compound versus pyrrolidine (5-membered, ) or morpholine (oxygen-containing, ) affects conformational flexibility and basicity. Piperidine’s larger ring may enhance steric interactions in binding pockets .
- ’s compound lacks the indole-sulfanyl motif but retains the 4-bromophenyl and piperidine groups, highlighting the indole’s role in molecular recognition .
Implications of Structural Differences
Physicochemical Properties
- Lipophilicity : The 4-bromophenyl group and piperidine increase logP values, favoring membrane permeability. Sulfonyl groups () reduce lipophilicity compared to sulfanyl .
- Molecular Weight : The target compound (~443 Da) falls within the range typical for CNS-active drugs, whereas smaller analogs (e.g., : 296 Da) may have improved bioavailability .
Pharmacological Potential
- Indole Derivatives: Compounds like AM630 () target cannabinoid receptors, suggesting the indole core in the target compound may interact with similar GPCRs or enzymes .
Biological Activity
The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic molecule featuring a complex structure that combines an indole moiety, a sulfanyl group, and a piperidine ring. This unique arrangement of functional groups suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 436.37 g/mol. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Indole Moiety | A bicyclic structure known for various biological activities. |
| Sulfanyl Group | Contributes to the reactivity and potential therapeutic effects. |
| Piperidine Ring | Associated with anesthetic and psychoactive properties. |
Biological Activities
Research into compounds similar to this compound indicates several potential biological activities:
1. Antibacterial Activity:
Compounds with similar structures have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfanyl group is often implicated in enhancing these effects through mechanisms that may involve disruption of bacterial cell walls or inhibition of key metabolic pathways .
2. Enzyme Inhibition:
Studies have shown that derivatives of this compound can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have exhibited strong inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
3. Anticancer Potential:
Indole derivatives are frequently studied for their anticancer properties. Preliminary docking studies suggest that the indole moiety may interact effectively with cancer cell targets, potentially leading to apoptosis in malignant cells . The presence of the sulfanyl group may enhance this activity by increasing bioavailability or modifying pharmacokinetics.
4. Hypoglycemic Effects:
Some compounds containing piperidine rings have been associated with hypoglycemic activity, making them candidates for diabetes treatment .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening: A series of synthesized indole derivatives were tested for antibacterial activity, revealing moderate to strong effects against specific bacterial strains. For instance, compounds with similar indole-sulfanyl structures showed significant inhibition rates against E. coli and Staphylococcus aureus .
- Enzyme Inhibition Studies: Inhibitory assays indicated that some derivatives had IC50 values in the low micromolar range against AChE and urease, suggesting promising therapeutic applications in enzyme-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
